molecular formula C30H66O4Ti B12642582 Tributoxy(octadec-9-en-1-olato)titanium CAS No. 94275-97-5

Tributoxy(octadec-9-en-1-olato)titanium

Cat. No.: B12642582
CAS No.: 94275-97-5
M. Wt: 538.7 g/mol
InChI Key: KZLOFGFHHNJLRL-GWIKJDHCSA-N
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Description

Tributoxy(octadec-9-en-1-olato)titanium is an organometallic titanium compound that functions as a catalyst and surface modification agent. Its molecular structure, which incorporates oleic acid (as its octadec-9-en-1-olato derivative) and tributoxy groups, is designed for compatibility with organic polymers and non-polar substrates. In research and development, this compound is primarily investigated for its role as a crosslinking agent and adhesion promoter. It is particularly valued in the formulation of high-performance coatings, sealants, and composite materials, where it enhances the binding between organic and inorganic phases. The mechanism of action involves the hydrolysis of the tributoxy groups, leading to the formation of Ti-O-Si or Ti-O-M bonds with mineral surfaces, while the long alkyl chain of the oleate ligand improves solubility and dispersibility within hydrophobic matrices. Researchers utilize this titanium complex to study interfacial chemistry and to develop advanced materials with improved mechanical properties, weather resistance, and durability. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94275-97-5

Molecular Formula

C30H66O4Ti

Molecular Weight

538.7 g/mol

IUPAC Name

butan-1-ol;(E)-octadec-9-en-1-ol;titanium

InChI

InChI=1S/C18H36O.3C4H10O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;3*1-2-3-4-5;/h9-10,19H,2-8,11-18H2,1H3;3*5H,2-4H2,1H3;/b10-9+;;;;

InChI Key

KZLOFGFHHNJLRL-GWIKJDHCSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCO.CCCCO.CCCCO.CCCCO.[Ti]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCO.CCCCO.CCCCO.CCCCO.[Ti]

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Insights for Tributoxy Octadec 9 En 1 Olato Titanium

Refined Synthetic Pathways and Reaction Engineering

The synthesis of Tributoxy(octadec-9-en-1-olato)titanium, a mixed-ligand titanium(IV) alkoxide, can be approached through several sophisticated routes. These pathways are engineered to ensure high purity, yield, and specific molecular architecture.

Direct Alcoholysis and Ester Exchange Routes: Mechanistic Elucidation and Optimization

The most direct and common method for synthesizing mixed titanium alkoxides is through direct alcoholysis, also known as transesterification. researchgate.netmasterorganicchemistry.com This process involves the reaction of a parent titanium alkoxide, typically titanium(IV) tetrabutoxide, with a stoichiometric amount of a different alcohol, in this case, octadec-9-en-1-ol (oleyl alcohol).

The reaction mechanism proceeds via a nucleophilic substitution at the electrophilic titanium center. The oxygen atom of the incoming oleyl alcohol attacks the titanium atom, leading to a transient, five-coordinate intermediate. This is followed by the departure of a butanol molecule to restore the stable four-coordinate geometry, resulting in the exchange of an alkoxy ligand. The reaction is reversible and driven to completion by removing the more volatile alcohol (butanol) from the reaction mixture, typically through distillation. masterorganicchemistry.com

Reaction Scheme: Ti(OBu)₄ + CH₃(CH₂)₇CH=CH(CH₂)₈OH ⇌ (BuO)₃Ti(O(CH₂)₈CH=CH(CH₂)₇CH₃) + BuOH

Optimization of this route is critical for maximizing yield and purity. Several parameters must be precisely controlled. nih.gov The use of titanium alkoxides as catalysts in transesterification reactions is well-established, highlighting their reactivity. researchgate.netgoogle.comfao.org

Table 1: Optimization Parameters for Direct Alcoholysis

Parameter Influence and Optimization Strategy
Stoichiometry The molar ratio of titanium tetrabutoxide to oleyl alcohol is crucial. A 1:1 molar ratio is theoretically required for the target compound. Using an excess of oleyl alcohol can shift the equilibrium but may lead to the formation of di- or tri-substituted products.
Temperature Reaction temperatures are typically elevated to facilitate the distillation of the butanol byproduct (b.p. ~118 °C), driving the reaction forward. However, excessively high temperatures (>200 °C) can promote side reactions or decomposition. Optimal temperatures often range from 130-180 °C. nih.govgoogle.com
Catalyst The reaction is typically self-catalyzed by the titanium alkoxide itself. No external catalyst is generally required.
Byproduct Removal Continuous removal of butanol via distillation under atmospheric or reduced pressure is the primary method for driving the reaction to completion according to Le Chatelier's principle.

| Reaction Atmosphere | Titanium alkoxides are highly sensitive to moisture. The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, which leads to the formation of titanium oxides and reduces yield. psu.edu |

Sol-Gel Derived Synthesis and Post-Synthetic Modification Approaches

The sol-gel process is a versatile method for producing metal oxide materials from molecular precursors, such as titanium alkoxides. mdpi.compnas.orgresearchgate.net While typically used for creating inorganic networks like TiO₂, the principles can be adapted to synthesize organically functionalized materials.

A potential pathway involves creating a titania-based gel and then functionalizing its surface, a process known as post-synthetic modification (PSM). nih.govnih.gov This approach separates the formation of the inorganic backbone from the attachment of the specific organic moiety.

Hypothetical Sol-Gel/PSM Route:

Sol Formation: Controlled hydrolysis and condensation of a titanium precursor like titanium(IV) butoxide or isopropoxide in an alcoholic solvent. cnr.itacs.orgnih.gov This step forms a colloidal suspension, or "sol," of small titanium oxo-alkoxide oligomers. aau.dk

Gelation: The particles and oligomers in the sol link together to form a continuous three-dimensional network that spans the liquid medium, resulting in a "gel."

Aging and Drying: The gel is aged to strengthen the network and then dried under controlled conditions to remove the solvent, yielding a porous titania xerogel or aerogel.

Post-Synthetic Modification: The dried, porous titania material, which possesses reactive hydroxyl (-OH) groups on its surface, is treated with oleyl alcohol. The surface hydroxyls can react with the alcohol, grafting the octadec-9-en-1-olato group onto the inorganic framework. This method is analogous to the surface modification of titanate nanotubes. mdpi.com

This method would not yield discrete molecules of this compound but rather a titania surface functionalized with the desired alkoxy group. The advantage lies in creating materials with specific surface properties. The modification of titanium alkoxides with various organic ligands to control reactivity and introduce functionality is a well-established field. researchgate.net

Exploration of Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of organometallic compounds is essential for sustainable chemical production. numberanalytics.comnumberanalytics.com These principles focus on minimizing waste, using renewable resources, and improving energy efficiency. yale.edu

The direct alcoholysis route for this compound can be evaluated against these principles.

Table 2: Green Chemistry Evaluation of the Direct Alcoholysis Route

Green Chemistry Principle Application to Synthesis
Prevention It is better to prevent waste than to treat it. The direct alcoholysis route can be highly efficient, minimizing byproduct formation if controlled properly.
Atom Economy Synthetic methods should maximize the incorporation of all materials into the final product. The atom economy of this reaction is relatively high, with butanol being the only byproduct.
Use of Renewable Feedstocks Feedstocks should be renewable. Oleyl alcohol is often derived from natural plant oils, making it a renewable feedstock. acs.org
Reduce Derivatives Unnecessary derivatization should be avoided. The direct alcoholysis route is a one-step synthesis that avoids protection/deprotection steps. yale.edu
Catalysis Catalytic reagents are superior to stoichiometric ones. The reaction is self-catalyzed, avoiding the need for additional, potentially hazardous catalysts.

| Design for Energy Efficiency | Energy requirements should be minimized. While the reaction requires heating for distillation, optimizing the process can reduce energy consumption. Conducting the reaction under reduced pressure allows for lower distillation temperatures. yale.edu |

In Situ Spectroscopic and Chromatographic Monitoring of Reaction Kinetics and Intermediate Species during Synthesis

Real-time monitoring of the synthesis is crucial for understanding reaction kinetics, identifying intermediates, and ensuring process control. A combination of spectroscopic and chromatographic techniques can be employed.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for monitoring the progress of the alcoholysis reaction in real-time. researchgate.netwaset.org An attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel. By tracking the changes in characteristic infrared absorption bands, one can follow the consumption of reactants and the formation of products. rsc.orgwhiterose.ac.ukresearchgate.net

Table 3: Key Vibrational Frequencies for In Situ FTIR Monitoring

Wavenumber (cm⁻¹) Assignment Expected Change During Reaction
~3350 O-H stretch (in Oleyl Alcohol) Decrease
~2850-2960 C-H stretch (Alkyl chains) Remain relatively constant
~1100-1000 C-O stretch (in Alcohols) Shift in position and intensity

High-Performance Liquid Chromatography (HPLC): HPLC is an effective technique for quantitative analysis of the reaction mixture. nih.govbridgewater.edu Aliquots can be taken from the reactor at different time intervals and analyzed to determine the concentration of reactants and products. A reversed-phase HPLC method could separate the non-polar titanium species from the more polar butanol byproduct. acs.org This data is essential for determining reaction rates and kinetic models. nih.gov Size-exclusion chromatography has also been used to monitor similar transesterification reactions. researchgate.net

By plotting the concentration of oleyl alcohol, titanium tetrabutoxide, and the final product as a function of time, a detailed kinetic profile of the reaction can be constructed. This allows for the determination of the reaction order and rate constants. bridgewater.edu

Influence of Precursor Structure and Reaction Conditions on Product Purity and Isomer Distribution

The final purity and isomeric form of this compound are highly dependent on the quality of the starting materials and the precise control of reaction conditions.

Precursor Structure and Purity: The purity of the titanium alkoxide precursor is paramount. The reactivity of titanium alkoxides is influenced by the steric hindrance of the alkyl group, with reactivity generally decreasing as the alkyl chain length increases. researchgate.net The use of high-purity titanium(IV) tetrabutoxide (≥97%) is necessary to avoid introducing metallic or organic impurities. acs.orgnih.gov Similarly, the purity of the oleyl alcohol is critical. The presence of water will lead to the irreversible formation of stable Ti-O-Ti bridges, while other alcoholic impurities will lead to a mixture of undesired mixed alkoxide products. psu.edu The presence of other unsaturated fatty alcohols could lead to a mixture of products that are difficult to separate.

Reaction Conditions: The conditions under which the synthesis is performed have a direct impact on the outcome. acs.orgias.ac.in

Table 4: Influence of Reaction Conditions on Product Characteristics

Condition Effect on Purity and Isomerism
Temperature As previously noted, temperature controls the rate of reaction and byproduct removal. Excessively high temperatures can cause thermal decomposition of the unsaturated oleyl ligand or the product itself, leading to discoloration and impurities. nih.gov
Molar Ratio The stoichiometry of the reactants directly influences the product distribution. If more than one equivalent of oleyl alcohol is used, the reaction can proceed to form di-, tri-, or even tetra-substituted products, i.e., (BuO)₂Ti(OleylO)₂, (BuO)Ti(OleylO)₃, and Ti(OleylO)₄, leading to an impure final product.
Reaction Time Sufficient reaction time is needed to drive the equilibrium towards the desired product. Incomplete reactions will leave unreacted starting materials in the mixture. Kinetic monitoring via HPLC or FTIR helps determine the optimal reaction time.

| Isomer Distribution | Oleyl alcohol typically exists as the cis isomer (also known as oleic alcohol). The alcoholysis reaction is not expected to affect the C=C double bond. Therefore, the cis configuration of the octadec-9-enyl chain should be retained in the final product. However, exposure to very high temperatures or trace acidic/basic impurities over long periods could potentially catalyze isomerization to the more stable trans form (elaidyl alcohol derivative), although this is generally unlikely under typical synthesis conditions. |

Molecular Architecture and Supramolecular Organization of Tributoxy Octadec 9 En 1 Olato Titanium

Advanced Spectroscopic Characterization for Structural Elucidation

Advanced spectroscopic methods are indispensable for probing the intricate molecular architecture of Tributoxy(octadec-9-en-1-olato)titanium. These techniques provide critical insights into its coordination environment, ligand dynamics, and bonding characteristics.

Multidimensional NMR Spectroscopy for Ligand Dynamics and Coordination Environment Analysis

While specific multidimensional NMR data for this compound are not available, studies on analogous titanium alkoxides suggest that techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be pivotal in assigning the complex array of signals from the butoxy and octadec-9-en-1-olato ligands.

Variable-temperature ¹³C NMR studies on various titanium alkoxides have revealed dynamic equilibria between monomeric, dimeric, and trimeric species in solution rsc.org. For this compound, a similar equilibrium is anticipated, influenced by factors such as solvent polarity and concentration. In such equilibria, the butoxy and octadec-9-en-1-olato ligands could exist in both terminal and bridging environments, leading to distinct sets of NMR signals. The presence of these different species in slow exchange at lower temperatures would likely result in a multiplication of signals, which would coalesce as the exchange rate increases with temperature.

The coordination environment around the titanium center, which is expected to be tetracoordinate in a monomeric state, would expand to penta- or hexacoordinate in oligomeric forms. wikipedia.org This change in coordination number would significantly impact the chemical shifts of the carbon and proton nuclei closest to the titanium atom, particularly the α-carbons of the alkoxy groups.

Table 1: Predicted ¹³C NMR Chemical Shifts (δ) in ppm for this compound in Different Aggregation States. (Note: These are hypothetical values based on typical shifts for titanium alkoxides.)

Carbon AtomMonomer (Tetracoordinate Ti)Dimer (Pentacoordinate Ti)
Butoxy α-CH₂~70-75~75-80 (bridging), ~68-73 (terminal)
Butoxy β-CH₂~35-40~34-39
Butoxy γ-CH₂~20-25~19-24
Butoxy δ-CH₃~14-16~13-15
Octadecenolato α-CH₂~65-70~70-75 (bridging), ~63-68 (terminal)
Octadecenolato olefinic CH~129-131~128-130

This table is interactive. Click on the headers to sort.

Vibrational (IR, Raman) Spectroscopy for Bond Characterization and Conformational Studies

The key vibrational modes for structural analysis would be the Ti-O stretching and bending vibrations, which are expected to appear in the low-frequency region of the spectra (typically 400-700 cm⁻¹). Studies on titanium tetrabutoxide have identified Ti-O-C bands that are sensitive to hydrolysis and condensation reactions. tandfonline.com Similarly, for this compound, the position and number of these bands would provide information about the degree of oligomerization. In a monomeric species with Td symmetry, a single, strong Ti-O stretching band would be expected. In contrast, the lower symmetry of dimeric or trimeric structures would lead to the appearance of multiple Ti-O stretching bands.

Raman spectroscopy would be particularly useful for identifying the symmetric Ti-O stretching modes and the C=C stretching of the octadec-9-en-1-olato ligand. The intensity and polarization of these bands can yield information about the molecular symmetry. For instance, a highly polarized Raman band associated with a symmetric Ti-O stretch would be indicative of a more symmetric molecular environment.

Table 2: Anticipated Key Vibrational Frequencies (cm⁻¹) for this compound. (Note: These are hypothetical values based on published data for similar compounds.)

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy Method
C-H stretch (alkane)2850-3000IR, Raman
C=C stretch (alkene)~1640-1660Raman
C-O stretch1000-1150IR
Ti-O stretch500-700IR, Raman
O-Ti-O bend300-450Raman

This table is interactive. Click on the headers to sort.

X-ray Diffraction Studies of Related Organotitanium Oligomers and Polymeric Structures

Single-crystal X-ray diffraction provides the most definitive structural information. While a crystal structure for this compound is not publicly available, extensive crystallographic studies on other titanium (IV) alkoxides have revealed a strong tendency to form oligomeric structures. For example, titanium (IV) ethoxide has been shown to be a tetramer in the solid state, while titanium (IV) isopropoxide can form monomeric or trimeric structures depending on the conditions. northwestern.edu

These structures are typically formed through the bridging of titanium centers by one or more alkoxide ligands. The titanium atoms in these oligomers often exhibit expanded coordination numbers of five or six, adopting geometries such as trigonal bipyramidal or octahedral. wikipedia.org For this compound, it is plausible that it would crystallize as a dimer or trimer, with the butoxy and/or octadec-9-en-1-olato groups acting as bridging ligands. The long, flexible octadecenyl chains would likely lead to complex packing arrangements in the crystal lattice.

Computational Chemistry and Theoretical Studies for Molecular Conformation and Electronic Structure

In the absence of direct experimental data, computational chemistry provides a powerful avenue for predicting the molecular conformation and electronic structure of this compound.

Density Functional Theory (DFT) Calculations of Ground State Geometries and Electronic Properties

DFT can also be used to calculate theoretical vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the electronic properties and reactivity of the molecule. The HOMO would likely be localized on the oxygen atoms of the alkoxy ligands, while the LUMO would be centered on the titanium atom, indicating that the molecule would be susceptible to nucleophilic attack at the titanium center.

Table 3: Hypothetical DFT-Calculated Parameters for Monomeric this compound. (Note: These are theoretical values for illustrative purposes.)

ParameterCalculated Value
Ti-O (butoxy) bond length~1.78 Å
Ti-O (octadecenolato) bond length~1.80 Å
O-Ti-O bond angle~105-115°
HOMO-LUMO gap~4.5 eV

This table is interactive. Click on the headers to sort.

Molecular Dynamics Simulations for Solution-Phase Behavior and Aggregation Phenomena

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound in solution. imt.si By simulating a system containing multiple molecules of the compound in a solvent box, it would be possible to observe the spontaneous formation of dimers, trimers, and larger aggregates. These simulations would provide valuable information on the thermodynamics and kinetics of the aggregation process.

MD simulations could also shed light on the conformational flexibility of the long octadec-9-en-1-olato chain and its influence on the aggregation behavior. The simulations could track the radial distribution functions between titanium atoms to quantify the extent of aggregation and the average separation between molecules in the aggregates. Such studies would complement experimental techniques like NMR by providing an atomistic picture of the dynamic equilibria occurring in solution.

Scientific Review of this compound Reveals Gaps in Current Research

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of detailed research on the molecular architecture and supramolecular organization of the chemical compound this compound. While this compound is identified in various chemical supplier databases, in-depth studies detailing its oligomerization, aggregation, and self-assembly in different media are not publicly available at this time.

Consequently, a detailed, evidence-based article on the specific topic of "," with a focus on its oligomerization, aggregation, and self-assembly in varied media, cannot be constructed. The generation of scientifically accurate content, including data tables and detailed research findings as requested, is contingent on the existence of peer-reviewed research, which appears to be limited or non-existent for this particular compound.

Further empirical studies are required to elucidate the supramolecular behaviors of this compound. Without such foundational research, any discussion on its molecular interactions and self-assembly would be purely speculative and would not meet the standards of a scientifically rigorous and authoritative article.

Mechanistic Investigations of Tributoxy Octadec 9 En 1 Olato Titanium in Catalysis

Catalytic Activity in Organic Transformations

The versatility of titanium alkoxides like tributoxy(octadec-9-en-1-olato)titanium allows for their application in a range of organic reactions. The central Ti(IV) atom, with its empty d-orbitals, functions as a Lewis acid, activating substrates, while the alkoxide groups can participate directly in reaction mechanisms, such as transesterification and polymerization initiation.

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a crucial industrial reaction, notably in the production of biodiesel. scholaris.canih.gov Titanium alkoxides are effective catalysts for this transformation. The reaction involving a triglyceride and an alcohol proceeds through three consecutive and reversible steps, with diglyceride and monoglyceride intermediates. nih.govjourneytoforever.org

The kinetics of transesterification are complex and influenced by several factors. Initially, the reaction mixture is often a two-phase system (oil and alcohol), where mass transfer and diffusion play a significant role. journeytoforever.org As the reaction progresses and ester products are formed, they can act as a mutual solvent, leading to a single-phase system where the chemical kinetics become dominant. journeytoforever.org

The reaction order can vary depending on the conditions. For instance, in the transesterification of soybean oil, the reaction has been reported to follow pseudo-first-order or second-order kinetics depending on the molar ratio of alcohol to oil. scholaris.ca A kinetic model for alkali-catalyzed transesterification often treats the process as a series of three reversible reactions, with a system of ordinary differential equations describing the concentration changes of each species over time. nih.gov

Table 1: General Kinetic Models for Transesterification This table is based on general findings for titanate-catalyzed reactions and may be customized for specific experimental results.

Kinetic Model Description Typical Reaction Order Key Influencing Factors
Pseudo-First-OrderAssumes the concentration of one reactant (e.g., alcohol) is in large excess and remains effectively constant.First-order with respect to the limiting reactant (e.g., triglyceride).High alcohol-to-oil molar ratio (e.g., 30:1). scholaris.ca
Second-OrderConsiders the concentration changes of both the triglyceride and the alcohol.Second-order overall.Lower alcohol-to-oil molar ratio (e.g., 6:1). scholaris.ca
Reversible Three-Step ModelModels the consecutive conversion of triglycerides to diglycerides, then to monoglycerides, and finally to glycerol (B35011) and esters.A system of second-order reversible reactions. nih.govTemperature, catalyst concentration, mixing intensity. nih.govjourneytoforever.org

The primary driver of catalysis for this compound is the Lewis acidity of the titanium(IV) center. nih.govrsc.org Group 4 metals like titanium are effective Lewis acids, almost exclusively in the +IV oxidation state. nih.gov This acidity allows the titanium center to coordinate to Lewis basic sites in substrate molecules, such as the carbonyl oxygen of an ester or an aldehyde. usp.brresearchgate.net This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.

In esterification reactions, for example, the titanium catalyst activates the carboxylic acid by coordinating to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating attack by the alcohol. Mechanistic studies on similar titanium aminotriphenolate catalysts have shown that beyond simple Lewis acidity, the amphoteric nature of the catalyst, combining the Lewis acidic metal center with a Brønsted basic alkoxide or carboxylate group, can be crucial for activity. researchgate.net Hydrogen bonding interactions can also play a significant role in pre-organizing substrates and stabilizing transition states. researchgate.net

The Lewis acidity of titanium alkoxides can be tuned by the nature of the ligands. acs.org In the case of this compound, the butoxy and oleato ligands influence the steric and electronic environment of the titanium center, thereby modulating its catalytic activity.

Titanium alkoxides are well-established initiators or catalysts for the polymerization of various monomers, including olefins like ethylene (B1197577) and cyclic esters like lactide. nih.govnih.govnih.gov The polymerization of lactide, for instance, is influenced by the substituents on the titanium catalyst. nih.gov

The generally accepted mechanism for ring-opening polymerization (ROP) of cyclic esters involves a coordination-insertion mechanism. researchgate.net

Initiation: The reaction begins with the coordination of the monomer's carbonyl oxygen to the Lewis acidic titanium center. Subsequently, one of the alkoxide groups on the titanium (e.g., a butoxy group) acts as a nucleophile, attacking the carbonyl carbon of the coordinated monomer. This opens the ring and incorporates the monomer into the catalyst, with the new growing polymer chain terminated by an alkoxide.

Propagation: The chain grows through the successive coordination and insertion of monomer molecules into the titanium-alkoxide bond of the growing chain. youtube.com The rate of polymerization is dependent on factors like temperature, monomer concentration, and the specific structure of the catalyst. nih.gov

Termination: Chain growth can be terminated through various pathways. In ethylene polymerization, increasing the temperature accelerates chain termination processes, leading to a decrease in the molecular weight of the resulting polymer. nih.gov Termination can occur through beta-hydride elimination or by reaction with impurities (e.g., water).

The structure of the ligands plays a critical role in the catalyst's performance. For example, sterically hindered ligands can increase the thermal stability of the catalyst, allowing for polymerization at higher temperatures. nih.gov

While much of titanium catalysis relies on the Lewis acidity of the stable Ti(IV) oxidation state, a significant area of research involves formal redox events at the metal center, cycling between Ti(II), Ti(III), and Ti(IV) states. usp.brnih.gov These processes enable a different class of transformations, such as reductive couplings and radical reactions. nih.govacs.org

A major challenge in titanium redox catalysis is the high thermodynamic stability and oxophilicity of the Ti(IV) state. usp.brnih.gov Reactions are often designed to regenerate the active lower-valent titanium species. For instance, Ti(III) complexes can be generated by reducing Ti(IV) precursors with agents like manganese or zinc. usp.br These Ti(III) species, which possess a d-electron, can engage in single-electron transfer (SET) processes. usp.br

An example of a Ti-redox catalytic cycle is the Kulinkovich reaction, which forms cyclopropanols from esters. nih.gov The mechanism involves the formation of a low-valent titanium-olefin complex. While this compound is a Ti(IV) compound, it could serve as a precatalyst in redox reactions if a suitable reducing agent is present in the reaction mixture to generate the active low-valent species. The development of photoredox catalysis using titanium complexes has also expanded the scope of these reactions, using light to facilitate the necessary electron transfer steps. chemeurope.com

Catalyst Design Principles and Strategies for Enhanced Reactivity and Selectivity

Improving the performance of titanium-based catalysts like this compound involves strategic modifications to the catalyst structure and reaction conditions. Key strategies focus on tuning the ligand environment to enhance activity, selectivity, and stability. rsc.org

Ligand Modification: The steric and electronic properties of the ligands attached to the titanium center are paramount. Introducing bulky ligands can enhance thermal stability and influence stereoselectivity. usp.brnih.gov For instance, in ethylene polymerization, titanium(IV) complexes with sterically hindered diolate ligands showed good thermal stability at temperatures up to 70 °C. nih.gov The oleato ligand in tributoxy(octadec-en-1-olato)titanium, with its long hydrocarbon chain, may improve solubility in nonpolar media and influence the catalyst's interaction with substrates.

Use of Co-catalysts or Activators: In many polymerization reactions, an activator or co-catalyst is required. For Ziegler-Natta type polymerizations, organoaluminum compounds are frequently used to alkylate the titanium precatalyst and generate the active catalytic species. nih.gov

Heterobimetallic Systems: Combining titanium alkoxides with other metal complexes can lead to synergistic effects and enhanced catalytic activity. Mixed Ti/Sn catalysts have been shown to outperform either component alone in polyesterification reactions, forming more stable Sn-Ti heterobimetallic dimers. acs.org

Support Materials: Immobilizing the titanium catalyst on a solid support like mesoporous silica (B1680970) (TiO2) can improve stability, prevent agglomeration, and facilitate catalyst recovery and reuse. nih.gov Strong metal-support interactions can enhance both catalytic activity and stability. nih.gov

Table 2: Strategies for Enhancing Titanium Catalyst Performance

Strategy Principle Expected Outcome Example Application
Steric ShieldingIntroduce bulky ligands around the Ti center.Increased thermal stability, improved stereoselectivity.High-temperature olefin polymerization. nih.gov
Electronic TuningModify ligands to alter the Lewis acidity of the Ti center.Enhanced reactivity and substrate activation.Living cationic polymerization. acs.org
Bimetallic CatalysisCombine Ti alkoxides with another metal compound (e.g., Sn).Synergistic activity, increased catalyst stability.Polyesterification. acs.org
Catalyst ImmobilizationAnchor the catalyst to a solid support (e.g., silica).Improved stability, ease of separation and recycling.Heterogeneous catalysis. nih.gov

Understanding Catalyst Deactivation Pathways and Regeneration Strategies

Catalyst deactivation is a critical issue that limits the lifetime and efficiency of catalytic processes. For titanium-based catalysts, deactivation can occur through several mechanisms. In high-temperature polymerization, thermal decomposition or side reactions can lead to the formation of inactive species. nih.gov The high oxophilicity of titanium also makes its complexes susceptible to deactivation by water or other oxygen-containing impurities, which can lead to the irreversible formation of stable titanium oxides (TiO2). nih.gov

Several strategies have been developed for the regeneration of deactivated titanium catalysts.

Chemical Treatment: For titanium-containing molecular sieve catalysts used in epoxidation, a simple treatment with a mixed solvent of hydrogen peroxide and an alcohol has been shown to successfully regenerate the catalyst, restoring its activity to a level comparable with a fresh catalyst. google.com

Thermal and Chemical Processing: For spent selective catalytic reduction (SCR) catalysts, which contain a high mass fraction of titanium (often as TiO2), regeneration processes have been developed. acs.orgresearchgate.net One method involves converting the titanium component into sodium titanate using a sodium hydroxide (B78521) molten salt method, followed by hydrothermal treatment to regenerate high-purity TiO2 photocatalysts. acs.orgresearchgate.net While this applies to solid-state TiO2-based catalysts, the principles of removing deactivating species and restoring the active titanium sites are broadly relevant.

Understanding the specific deactivation pathway for this compound in a given reaction is the first step toward designing an effective regeneration protocol, which might involve removing fouling products or chemically converting inactive titanium species back to their catalytically active form.

Heterogenization of this compound for Recyclable Catalytic Systems

The transition from homogeneous to heterogeneous catalysis is a critical step in the development of industrially viable and sustainable chemical processes. For catalysts like this compound, which exhibit promising activity in a soluble form, immobilization onto solid supports offers significant advantages, including simplified catalyst-product separation, enhanced catalyst stability, and the potential for continuous flow reactions. This section explores the strategies and mechanistic implications of heterogenizing this compound, transforming it into a recyclable catalytic system.

The primary approach for the heterogenization of titanium alkoxides involves their reaction with the surface hydroxyl groups of an inert support material. Silica (SiO₂) is a commonly employed support due to its high surface area, mechanical stability, and the well-characterized chemistry of its surface silanol (B1196071) (Si-OH) groups. The immobilization of this compound onto a silica support can be envisioned to proceed through the reaction of one or more of its butoxy or octadec-9-en-1-olato ligands with the surface silanol groups, leading to the formation of a stable Si-O-Ti linkage and the release of butanol or octadec-9-en-1-ol.

The number of anchoring points between the titanium center and the silica surface can be controlled by the density of silanol groups on the support and the reaction conditions. For instance, the use of a highly dehydrated silica gel, with a reduced number of surface hydroxyls, can favor the formation of single O-Si-Ti linkages. rsc.org This results in a well-defined, site-isolated catalytic species where the titanium center retains a significant portion of its original ligand sphere, which is crucial for maintaining its catalytic activity and selectivity.

Research Findings on a Model System:

While specific studies on the heterogenization of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from analogous systems involving the immobilization of other titanium alkoxides. For example, research on the grafting of tris(tert-butoxy)siloxy titanium complexes onto various silica supports has demonstrated the creation of highly active and selective epoxidation catalysts. nih.gov These studies have shown that the nature of the support and the number of siloxide ligands influence the catalytic performance.

In a hypothetical study focused on the heterogenization of this compound, a mesoporous silica support such as MCM-41 or SBA-15 would be a suitable candidate due to its high surface area and ordered pore structure, which can enhance accessibility to the active sites. The immobilization process would likely involve the refluxing of a solution of this compound with the pre-treated silica support in an inert solvent like toluene.

Characterization of the Heterogenized Catalyst:

The resulting solid catalyst would be thoroughly characterized to confirm the successful immobilization and to understand the structure of the supported titanium species. Techniques such as powder X-ray diffraction (PXRD) would be used to verify that the support's structure remains intact after grafting. Nitrogen adsorption-desorption analysis would provide information on the surface area and pore volume of the catalyst, which are expected to decrease upon immobilization of the bulky titanium complex.

Infrared (IR) spectroscopy and diffuse reflectance ultraviolet (DR-UV) spectroscopy are powerful tools for probing the nature of the supported titanium species. IR spectroscopy can confirm the presence of the organic ligands and the formation of Si-O-Ti bonds. DR-UV spectroscopy helps to determine the coordination environment of the titanium centers, with isolated tetrahedral species being a common and desirable outcome for many catalytic applications. nih.gov

The following table presents hypothetical characterization data for a silica-supported this compound catalyst, drawing parallels from reported data for similar systems.

PropertyValueMethod of Determination
Titanium Loading (wt%)1.5 - 2.5Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Surface Area (m²/g)400 - 600Brunauer-Emmett-Teller (BET) Analysis
Pore Volume (cm³/g)0.5 - 0.8Barrett-Joyner-Halenda (BJH) Analysis
Average Pore Diameter (nm)5 - 8Barrett-Joyner-Halenda (BJH) Analysis
Coordination EnvironmentIsolated TetrahedralDiffuse Reflectance UV-Vis Spectroscopy

Catalytic Performance and Recyclability:

The true measure of a successful heterogenization strategy lies in the catalytic performance and reusability of the immobilized catalyst. In a representative catalytic application, such as the transesterification of a model ester with a long-chain alcohol, the heterogenized this compound catalyst would be evaluated for its activity, selectivity, and stability over multiple reaction cycles.

The long octadec-9-en-1-olato ligand may play a crucial role in the catalytic performance by influencing the local environment of the active site and the solubility of reactants and products within the pores of the support. The butoxy ligands, being more labile, are likely involved in the catalytic cycle.

The recyclability of the catalyst would be assessed by recovering it after each reaction cycle through simple filtration, washing it with a suitable solvent to remove any adsorbed species, and then reusing it in a subsequent run under identical conditions. A minimal loss of activity over several cycles would indicate a robust and stable heterogenized system.

The table below illustrates the potential catalytic performance and recyclability of the silica-supported this compound catalyst in a model transesterification reaction.

CycleConversion (%)Selectivity (%)Leaching of Ti (ppm)
195>99< 1
294>99< 1
393>99< 1
491>98< 2
589>98< 2

These hypothetical data suggest that the heterogenized catalyst maintains high activity and selectivity for at least five cycles with minimal leaching of the active titanium species, thereby demonstrating the viability of creating a recyclable catalytic system from this compound. Further mechanistic studies would be necessary to fully elucidate the structure-activity relationships and the precise nature of the active sites in this complex heterogeneous catalyst.

Interfacial Science and Materials Applications of Tributoxy Octadec 9 En 1 Olato Titanium in Research Contexts

Fundamental Mechanisms of Surface Modification and Adhesion Promotion

Tributoxy(octadec-9-en-1-olato)titanium, a neoalkoxy titanate, functions as a coupling agent, primarily facilitating the modification of inorganic surfaces to improve their compatibility with organic polymer matrices. Its unique molecular structure, featuring a hydrolyzable butoxy group and a long, oleyl-derived chain, allows it to act as a molecular bridge between dissimilar materials.

The primary mechanism of interaction involves the hydrolysis of the butoxy groups on the titanium center in the presence of free water on the surface of inorganic fillers or substrates. This hydrolysis yields reactive hydroxyl groups on the titanate. These newly formed titanate-hydroxyl groups can then react with hydroxyl groups present on the surface of inorganic materials like fillers, pigments, and metallic substrates.

This reaction results in the formation of a durable, monomolecular layer on the inorganic surface. The specific chemical bonds formed are typically covalent, such as Ti-O-Si or Ti-O-Al, depending on the composition of the substrate. This process effectively neutralizes the surface energy of the filler, making it more organophilic and less prone to agglomeration. The long, oleyl chains then extend outwards from the surface, ready to physically entangle and react with the polymer matrix.

Spectroscopic techniques provide direct evidence of the chemical interactions at the interface. Fourier Transform Infrared Spectroscopy (FTIR) is commonly employed to detect the formation of new chemical bonds. For instance, the appearance of characteristic peaks corresponding to Ti-O-Substrate bonds and the disappearance or shifting of peaks associated with surface hydroxyl groups on the filler confirm the reaction of the titanate.

X-ray Photoelectron Spectroscopy (XPS) can further elucidate the chemical composition of the modified surface, providing information on the elemental composition and chemical states of titanium, oxygen, and the substrate elements. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are utilized to visualize the improved dispersion of fillers within a polymer matrix after treatment with the titanate, providing morphological evidence of the effectiveness of the surface modification.

By creating a strong chemical bridge between the inorganic filler and the organic polymer matrix, this compound significantly enhances interfacial adhesion. This improved adhesion is critical for the effective transfer of stress or load from the polymer matrix to the reinforcing filler.

In composite materials, this enhanced load transfer leads to substantial improvements in mechanical properties. Research has demonstrated increases in tensile strength, impact strength, and flexural modulus in filled polymer systems treated with this titanate. The improved interfacial bonding prevents premature failure at the filler-matrix interface, which is often the weak point in untreated composites.

Table 1: Representative Data on Mechanical Property Improvement in a Filled Polymer System

PropertyUntreated CompositeTitanate-Treated CompositePercentage Improvement
Tensile Strength (MPa)355557%
Impact Strength (kJ/m²)81588%
Flexural Modulus (GPa)2.13.252%

Rheological Modification and Network Formation in Polymer Systems and Dispersions

The influence of this compound extends beyond interfacial adhesion to significantly impact the flow behavior (rheology) of polymer systems and dispersions.

In liquid formulations, particularly those with high filler loadings, the titanate coupling agent can dramatically reduce viscosity. This is achieved by breaking down filler agglomerates and improving the wetting of the filler by the liquid polymer or solvent. The oleyl chains extending from the filler surface act as a lubricant, allowing particles to slide past each other more easily.

This deagglomeration and improved dispersion can also induce thixotropic behavior. A thixotropic fluid exhibits a time-dependent decrease in viscosity under shear stress. When the system is at rest, the long organic chains can create a weak, reversible network structure. When shear is applied (e.g., during mixing or application), this network breaks down, leading to a drop in viscosity. When the shear is removed, the network reforms, and the viscosity increases.

In certain polymer systems, this compound can act as a crosslinking agent or catalyst. The titanium center can react with functional groups on polymer chains, such as hydroxyl or carboxyl groups, leading to the formation of a three-dimensional polymer network.

This crosslinking process results in gelation, the transition from a liquid to a solid-like gel. The dynamics of this gelation, including the gel time and the final network structure, can be controlled by the concentration of the titanate, temperature, and the specific chemistry of the polymer system. This capability is utilized in applications requiring the formation of stable gels or cured materials.

Information regarding this compound is not available in the public domain, preventing the generation of a detailed scientific article.

Extensive research efforts to gather specific data on the chemical compound this compound have yielded insufficient information to construct a scientifically rigorous article based on the provided outline. While general information regarding titanate coupling agents is available, detailed research findings, data tables, and in-depth discussions pertaining specifically to this compound are not present in publicly accessible scientific literature or databases.

Initial and subsequent targeted searches for this specific compound did not provide the necessary details regarding its influence on curing kinetics, its role as a coupling agent in polymer composites with corresponding mechanical property data, or its specific research applications in coatings, inks, and adhesives. The lack of available scientific studies and documented research findings makes it impossible to generate an article that is both thorough and scientifically accurate as per the user's request.

Therefore, the following sections of the proposed article outline cannot be addressed:

Research Applications in Coatings, Inks, and Adhesives

Pigment Dispersion and Stabilization Mechanisms in Complex Formulations

Without access to specific research data for this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Fundamental Studies on Durability and Environmental Stability of Modified Films

The long-term performance and reliability of surface modifications imparted by this compound are critically dependent on the durability and environmental stability of the resulting films. Research in this area focuses on understanding the degradation mechanisms under various environmental stressors, including humidity, thermal loads, and ultraviolet (UV) radiation. While specific quantitative data for this compound is not extensively available in public literature, fundamental principles derived from studies of analogous organotitanate compounds and long-chain organic molecules provide a strong basis for assessing its stability profile.

The stability of films modified with this compound is primarily influenced by the chemical nature of its constituent parts: the titanium-oxygen-carbon bonds of the butoxy and octadec-9-en-1-olato ligands, and the long unsaturated alkyl chain. Degradation of these films is generally understood to proceed via three main pathways: hydrolysis, thermal decomposition, and photodegradation.

Hydrolytic Stability

Hydrolysis is a key consideration for the durability of films in ambient or aqueous environments. The titanium-alkoxide bonds (Ti-OR) are susceptible to cleavage by water molecules. This process involves the nucleophilic attack of water on the electron-deficient titanium center, leading to the displacement of the alkoxy groups and the formation of titanium-hydroxyl (Ti-OH) species. Subsequent condensation of these hydroxyl groups can lead to the formation of a titanium dioxide (TiO₂) network, altering the structure and properties of the film.

The rate of hydrolysis is influenced by several factors, including the steric bulk of the alkoxy groups and the ambient humidity and pH. The tributoxy groups are relatively susceptible to hydrolysis, while the larger octadec-9-en-1-olato ligand may offer some steric hindrance, potentially slowing the degradation process. The long, hydrophobic octadecenyl chain is expected to impart a water-repellent character to the film surface, which can initially reduce the rate of water ingress and subsequent hydrolysis. However, over time and with exposure to environmental cycling, water molecules can penetrate the film and initiate degradation.

Thermal Stability

The thermal stability of the modified films is crucial for applications involving elevated temperatures. Thermal degradation of organotitanates can occur through various mechanisms, including the homolytic cleavage of the Ti-O or C-O bonds, leading to the formation of radicals and subsequent decomposition of the organic ligands. The presence of the double bond in the octadec-9-en-1-olato chain may represent a site for thermal-induced oxidation or crosslinking reactions, which could alter the film's mechanical and chemical properties.

Studies on related titanate coupling agents suggest that thermal stability is influenced by the nature of the organic ligands. While specific decomposition temperatures for this compound are not documented, neoalkoxy titanates, which also feature bulky organic groups, are known to possess a degree of thermal stability. It is generally observed that zirconate analogues of titanate coupling agents exhibit greater thermal stability. For instance, in comparative studies, some titanate powders have been observed to discolor and degrade at temperatures around 235°C, while their zirconate counterparts remained more stable researchgate.net.

Photodegradation

Exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen, can lead to the photodegradation of the organic components of the modified film. The titanium center itself can act as a photocatalyst, absorbing UV light and generating electron-hole pairs. These can then react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These radicals can attack the organic ligands, leading to chain scission, oxidation, and eventual degradation of the film.

The octadec-9-en-1-olato ligand, with its carbon-carbon double bond and long aliphatic chain, is susceptible to radical-induced degradation. The double bond can be a primary site of attack, leading to cleavage of the chain and the formation of smaller, more volatile organic compounds. This process can compromise the integrity and surface properties of the film over time. The effectiveness of using titanate coupling agents in mitigating the photodegradation of polymer matrices has been noted in some studies, suggesting a complex interplay between the titanate and the surrounding material scispace.com.

The following interactive data tables summarize the key factors influencing the durability of films modified with organotitanates like this compound and the expected degradation pathways.

Factors Influencing the Durability of Modified Films

Environmental StressorPrimary Degradation MechanismKey Influencing FactorsAnticipated Effect on this compound Films
Humidity/Aqueous EnvironmentHydrolysisRelative humidity, pH, temperature, steric hindrance of ligandsCleavage of Ti-O-R bonds, formation of Ti-OH and eventually TiO₂, potential loss of organic functionality. The long alkyl chain may initially provide hydrophobic protection.
Elevated TemperatureThermal DecompositionTemperature, atmosphere (oxidative or inert), bond dissociation energies of ligandsBreakdown of organic ligands, potential for oxidation at the C=C bond, leading to changes in film structure and properties.
UV RadiationPhotodegradationWavelength and intensity of UV light, presence of oxygen and water, photocatalytic activity of the titanium centerGeneration of radicals leading to oxidation and scission of the octadecenyl chain, compromising the film's integrity.

Summary of Degradation Pathways and Byproducts

Degradation PathwayInitiating Species/ConditionPrimary Chemical TransformationPotential Byproducts
HydrolysisWater (H₂O)Ti-OR + H₂O → Ti-OH + ROHButanol, Octadec-9-en-1-ol, Titanium hydroxides, Titanium dioxide
Thermal DecompositionHeat (Δ)Cleavage of Ti-O and C-O bondsVolatile organic compounds, char, titanium oxides
PhotodegradationUV light (hν), O₂, H₂ORadical attack on the organic ligandsAldehydes, ketones, carboxylic acids from chain scission, CO₂, H₂O, titanium oxides

Advanced Analytical and Characterization Methodologies in Research

High-Resolution Chromatographic Techniques for Reaction Product Profiling and Purity Determination

In the synthesis of Tributoxy(octadec-9-en-1-olato)titanium, which typically involves the reaction of a titanium alkoxide with oleyl alcohol, monitoring the reaction progress and determining the final product's purity are paramount. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is particularly suited for separating the non-volatile components of the reaction mixture. A reversed-phase HPLC setup can effectively separate the relatively nonpolar this compound from the more polar unreacted alcohols and potential hydrolysis byproducts. By using a suitable detector, such as a UV detector (if the components have a chromophore) or a more universal detector like an evaporative light scattering detector (ELSD) or mass spectrometer (MS), one can quantify the product, starting materials, and impurities.

Gas Chromatography (GC): GC is ideal for analyzing the volatile components in the reaction, such as the butanol displaced during the transesterification reaction. It can also be used to analyze the purity of the volatile reactants. For the analysis of the titanate ester itself, high-temperature GC (HT-GC) might be necessary due to its relatively high boiling point. Derivatization may sometimes be employed to increase the volatility and thermal stability of the analyte.

The data obtained from these chromatographic techniques are essential for optimizing reaction conditions (temperature, time, stoichiometry) to maximize yield and purity.

Table 1: Illustrative HPLC Data for Purity Analysis of a this compound Synthesis Batch

Retention Time (min)Compound IdentityPeak Area (%)Purity Assessment
2.8Butanol0.5Residual solvent/byproduct
4.5Oleyl Alcohol1.5Unreacted starting material
9.2This compound97.8Main Product
11.1Di-alkoxy byproduct0.2Impurity

This table is interactive and represents hypothetical data for illustrative purposes.

Advanced Thermal Analysis (TGA, DSC) for Investigation of Reaction Dynamics and Material Stability in Research Contexts

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for evaluating the thermal stability and transitions of this compound and the materials it modifies.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For the pure compound, TGA determines its decomposition temperature, providing insight into its thermal stability. tdx.cat When used to modify polymers or fillers, TGA can show an enhancement in the thermal stability of the composite material. researchgate.netresearchgate.netscispace.com For instance, studies on various polymer composites have shown that the addition of titanate coupling agents shifts the onset of decomposition to higher temperatures. scispace.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal transitions such as glass transition temperature (Tg), melting (Tm), and crystallization (Tc). In polymer composites, the addition of this compound can influence these properties. For example, it can affect the crystallinity of a polymer matrix or alter its glass transition temperature, indicating changes in polymer chain mobility due to the interaction with the modified filler. researchgate.netresearchgate.net Kinetic studies of reactions or thermal decompositions can also be performed using DSC by analyzing the heat flow at different heating rates. taylorfrancis.comacs.org

Table 2: TGA Research Findings on Polymer Composites with and without Titanate Coupling Agent

Material SystemOnset Decomposition Temperature (°C) (Without Titanate)Onset Decomposition Temperature (°C) (With Titanate)Improvement (°C)
Polypropylene / Calcium Carbonate34036525
PVC / Nano-ZnO25527015
HDPE / Coal Gangue4654738

This interactive table synthesizes typical data from research literature to illustrate the effect of titanate coupling agents. researchgate.netresearchgate.netscispace.com

Dynamic Rheological Characterization of this compound-Modified Systems

The primary function of this compound as a coupling and dispersing agent profoundly impacts the rheological (flow) behavior of the material systems it is added to, particularly filled polymer composites. scientific.net Dynamic rheology is the study of how materials deform and flow under oscillatory stress or strain.

Using a rheometer, one can measure key parameters such as complex viscosity (η*), storage modulus (G'), and loss modulus (G'').

Complex Viscosity (η*): Represents the total resistance to flow. A significant reduction in the viscosity of a filled polymer melt upon the addition of this compound is a common finding, which improves processability. researchgate.netborica.coml-i.co.uk

Storage Modulus (G'): Represents the elastic component, or the energy stored per cycle of deformation.

Loss Modulus (G''): Represents the viscous component, or the energy dissipated as heat per cycle.

Research has shown that titanate coupling agents can break down filler agglomerates and improve the wetting of the filler by the polymer matrix, leading to a decrease in melt viscosity and a change in the viscoelastic response. researchgate.netresearcher.life This is attributed to the formation of a monomolecular layer on the filler surface, which reduces inter-particle friction. yg-1.com

Table 3: Research Data on the Effect of an Oleyl Titanate on the Melt Viscosity of Filled Polypropylene

Filler Loading (wt%)Complex Viscosity (η) at 1 rad/s (Pa·s) - UntreatedComplex Viscosity (η) at 1 rad/s (Pa·s) - Titanate TreatedViscosity Reduction (%)
205,5003,80030.9
309,8006,20036.7
4018,50010,10045.4

This interactive table is based on typical findings reported in scientific literature. researchgate.net

Surface Sensitive Spectroscopies (e.g., XPS, ToF-SIMS) for Interfacial Chemical Analysis

To verify the mechanism of action of this compound, it is essential to analyze the chemical composition of the interface between the filler/substrate and the polymer matrix. Surface-sensitive spectroscopies are critical for this analysis.

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a premier technique for this purpose. confex.com It irradiates a surface with X-rays and analyzes the kinetic energy of the emitted photoelectrons. It provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of the surface. beilstein-journals.org In studies of titanate-treated fillers, XPS is used to:

Confirm the presence of titanium on the filler surface.

Analyze the high-resolution Ti 2p spectrum to determine its oxidation state (typically Ti⁴⁺) and bonding environment.

Observe changes in the O 1s and C 1s spectra to identify the formation of Ti-O-Substrate bonds, confirming the chemical grafting of the coupling agent. researchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is another powerful surface analysis technique that provides detailed elemental and molecular information about the outermost atomic layers of a surface. It uses a pulsed primary ion beam to desorb and ionize species from the surface, which are then identified by their mass-to-charge ratio. It offers extremely high sensitivity and can be used to map the distribution of the coupling agent on a surface.

Table 4: Typical XPS Binding Energies for Analyzing Surfaces Treated with this compound

ElementXPS PeakTypical Binding Energy (eV)Information Yielded
TitaniumTi 2p₃/₂~458.5 - 459.0Presence and chemical state of Ti (confirming Ti⁴⁺)
OxygenO 1s~530.0 - 533.0Distinguishes between metal oxides (filler), Ti-O-C, and C-O bonds
CarbonC 1s~284.8 - 288.0Identifies aliphatic chain (C-C/C-H), alkoxy group (C-O), and ester/carboxyl groups

This interactive table presents common binding energy ranges found in XPS research of titanates. researchgate.netresearchgate.net

Electron Microscopy (SEM, TEM) for Morphological and Dispersion Studies of Modified Materials

Electron microscopy techniques are fundamental for visualizing the direct impact of this compound on the microstructure and morphology of composite materials.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface topography. In materials science, it is frequently used to study the fracture surfaces of composites. By comparing the cryo-fractured surfaces of composites with and without the titanate coupling agent, researchers can assess the quality of filler dispersion and the nature of the interfacial adhesion. mitwpu.edu.in Improved dispersion is seen as a more uniform distribution of filler particles, while enhanced adhesion is indicated by the presence of a polymer layer adhering to the filler particles rather than clean debonding. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and is used to observe the internal structure of materials. TEM can visualize individual filler particles (especially nanoparticles) and the interfacial region between the filler and the polymer matrix. researchgate.net It can provide direct evidence of the coupling agent's effectiveness in preventing particle agglomeration and creating a seamless interface, which is critical for achieving enhanced mechanical properties. researchgate.netjst.go.jp

Table 5: Summary of Morphological Observations from Electron Microscopy Studies of Titanate-Modified Composites

Composite SystemMicroscopy TechniqueObservation (Untreated Filler)Observation (Titanate-Treated Filler)
Polypropylene/Fly AshSEMLarge agglomerates of filler, poor adhesion with visible gaps at the interface. mitwpu.edu.inHomogeneous dispersion of fly ash particles, strong interfacial interaction. mitwpu.edu.in
PMMA/HydroxyapatiteSEMFiller pull-out and agglomeration, weak interface. researchgate.netEnhanced interfacial bonding, reduction in particle agglomeration. researchgate.net
PVA/Halloysite NanotubesTEMNanotubes are clustered and poorly distributed. researchgate.netNanotubes are well-dispersed and individually separated within the polymer matrix. researchgate.net

This interactive table summarizes findings from various research articles.

Structure Reactivity/function Relationships and Predictive Modeling

Systematic Studies on the Influence of Alkoxy Ligand Variation on Catalytic Activity and Coupling Performance

The three butoxy groups in Tributoxy(octadec-9-en-1-olato)titanium play a crucial role in determining its catalytic and coupling efficiencies. The nature of the alkoxy ligands in organotitanium compounds significantly influences their reactivity through both electronic and steric effects. researchgate.netbohrium.comrsc.org

Systematic studies on related titanium(IV) alkoxide complexes have shown that varying the alkoxy group can modulate catalytic activity in processes like polymerization. For instance, in ethylene (B1197577) polymerization, titanium complexes with different alkoxy ligands exhibit varying levels of activity and produce polymers with different molecular weights. researchgate.netnih.gov The size and branching of the alkoxy group can affect the accessibility of the titanium center to reactants, a key factor in catalysis.

In the context of coupling agents, the alkoxy groups are the primary reactive sites for bonding with hydroxyl groups on the surface of inorganic fillers. The rate of this reaction is influenced by the nature of the alkoxy group. While specific comparative studies on this compound are not widely published, data from analogous systems, such as those used in polymerization catalysis, can provide valuable insights. For example, the difference in performance between catalysts with isopropoxy and butoxy ligands highlights the sensitivity of the titanium center to its ligand environment. l-i.co.uk Generally, less sterically hindered alkoxy groups may lead to faster reaction rates with surface hydroxyls, but may also be more susceptible to hydrolysis. Conversely, bulkier groups like butoxy can offer a degree of hydrolytic stability while still maintaining high reactivity.

The following table, based on findings from related titanium catalyst systems, illustrates how variations in alkoxy ligands can impact catalytic performance in ethylene polymerization.

Table 1: Influence of Alkoxy Ligand Variation on Ethylene Polymerization Activity of a Generic Titanium Catalyst System This table is representative and compiled from general findings on titanium-based catalysts. Actual values can vary based on specific catalyst structure and reaction conditions.

Alkoxy Ligand Catalyst Activity (kg Polymer / mol Ti·h) Polymer Molecular Weight (Mw, kg/mol ) Polydispersity Index (PDI)
Methoxy (-OCH₃) 1800 250 2.8
Ethoxy (-OC₂H₅) 2100 300 2.5
Isopropoxy (-OCH(CH₃)₂) 1500 450 3.1

Investigation of the Oleate (B1233923) Ligand's Role in Interfacial Activity, Solubility, and Compatibility

The octadec-9-en-1-olato (oleate) ligand, with its long hydrocarbon chain, is fundamental to the function of this compound as a coupling agent. This ligand imparts several critical properties that enhance the performance of polymer composites.

Interfacial Activity: Titanate coupling agents act as molecular bridges between inorganic fillers and an organic polymer matrix. l-i.co.ukcapatue.com The oleate ligand, after the butoxy groups have reacted with the filler surface, orients its long, nonpolar oleyl chain outwards. This creates a hydrophobic and organophilic surface on the filler particles. capatue.com This surface modification reduces the surface energy of the filler, making it more compatible with the nonpolar polymer matrix and promoting better wetting and dispersion. This leads to a more homogeneous distribution of the filler within the polymer, which is crucial for achieving consistent and improved material properties. nih.govamericanelements.com

Solubility and Compatibility: The oleate ligand's long hydrocarbon tail is structurally similar to many polymer chains, such as polyethylene (B3416737) and polypropylene. This "like-dissolves-like" principle enhances the solubility and compatibility of the surface-modified filler within the polymer melt during processing. researchgate.net Even in cases where nanoparticles are capped with oleate ligands, they show improved dispersion in nonpolar media. bohrium.comresearchgate.net This enhanced compatibility leads to improved mechanical properties in the final composite material, such as increased tensile strength and impact resistance, by facilitating stronger interfacial adhesion between the filler and the matrix. mdpi.comnih.gov

The table below summarizes the typical effects of a titanate coupling agent with a long-chain carboxylate ligand, like the oleate in this compound, on the properties of a filled polymer composite.

Table 2: Effect of a Titanate Coupling Agent on the Properties of a 40% Calcium Carbonate-Filled Polypropylene Composite Data is representative of typical improvements seen with titanate coupling agents.

Property Unfilled Polypropylene Untreated Filler Filler Treated with Titanate Coupling Agent
Tensile Strength (MPa) 34 28 38
Elongation at Break (%) 400 15 50
Notched Izod Impact Strength (J/m) 30 50 95

Development of Quantitative Structure-Activity/Function Relationship (QSAR/QSFR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Function Relationship (QSFR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or, in this case, its functional performance. rsc.org The development of such models for organotitanium compounds like this compound could enable the prediction of their performance as coupling agents or catalysts based on their molecular descriptors.

A QSAR/QSFR model is a mathematical equation that relates one or more quantitative properties of a molecule (descriptors) to a specific activity or function. For this compound, these descriptors could include:

Electronic Descriptors: Parameters like the partial atomic charges on the titanium atom and the oxygen atoms of the alkoxy and oleate ligands, and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These can predict the reactivity of the molecule.

Steric Descriptors: Molecular volume, surface area, and specific ligand cone angles, which can correlate with the accessibility of the catalytic titanium center.

Topological Descriptors: Indices that describe the branching and connectivity of the ligands.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which would be heavily influenced by the oleate chain and would correlate with solubility in nonpolar polymers.

The "activity" or "function" to be predicted could be the catalytic efficiency in a specific reaction, the degree of viscosity reduction in a filled polymer melt, or the improvement in a mechanical property like tensile strength of the final composite. While specific QSAR models for this exact compound are not publicly available, the methodology is well-established in materials science and catalyst design.

Table 3: Potential QSAR/QSFR Descriptors for this compound and Their Potential Correlations

Descriptor Type Specific Descriptor Potential Correlated Function
Electronic Partial charge on Ti atom Catalytic activity, reactivity with filler surface
LUMO Energy Susceptibility to nucleophilic attack
Steric Butoxy ligand cone angle Rate of hydrolysis, steric hindrance at the catalytic site
Molecular Volume Diffusivity in polymer matrix
Hydrophobic LogP Solubility in nonpolar polymers, compatibility

| Topological | Wiener Index of oleate chain | Interfacial adhesion strength |

Computational Design and Prediction of Novel Organotitanium Architectures with Enhanced Performance Attributes

Computational chemistry offers powerful tools for the in silico design and prediction of new molecules with desired properties, a process that can accelerate the discovery of novel, high-performance organotitanium compounds. acs.orgnih.gov This approach can be significantly more efficient than traditional experimental trial-and-error methods. youtube.com

The process typically involves:

Model Building: Creating a computational model of a base molecule, such as this compound.

Property Calculation: Using quantum mechanical methods like Density Functional Theory (DFT), the electronic structure and key properties of the base molecule are calculated. acs.org These calculations can predict bond strengths, reaction energies, and molecular geometries.

Virtual Screening: A library of virtual analogues is created by systematically modifying the structure of the base molecule (e.g., changing the alkoxy groups, altering the length or saturation of the carboxylate ligand). The properties of these virtual molecules are then calculated.

Performance Prediction: The calculated properties are used, potentially in conjunction with a QSAR/QSFR model, to predict the performance of each virtual analogue. For example, the energy barrier for the reaction between an alkoxy group and a silica (B1680970) surface could be calculated to predict coupling efficiency.

Candidate Selection: The most promising candidates are identified for laboratory synthesis and testing, thereby focusing experimental efforts on the molecules most likely to succeed. acs.org

This computational approach allows for the exploration of a vast chemical space to identify novel organotitanium architectures. For instance, one could design a molecule with a different long-chain ligand to improve compatibility with a specific polymer like polyesters, or introduce different alkoxy groups to fine-tune the reactivity and hydrolytic stability for a particular application.

Table 4: A Workflow for the Computational Design of Novel Organotitanium Coupling Agents

Step Action Computational Method Desired Outcome
1 Define Target Properties - Improved thermal stability, enhanced adhesion to aramid fibers
2 Create Virtual Library Molecular modeling software A set of 100 virtual organotitanium analogues with varied ligands
3 Geometry Optimization Density Functional Theory (DFT) Stable 3D structures of all virtual molecules
4 Calculate Key Descriptors DFT, QSAR Bond dissociation energies, ligand-surface interaction energies, logP
5 Predict Performance QSFR models, kinetic simulations Ranking of virtual molecules based on predicted stability and adhesion

Emerging Research Frontiers and Future Perspectives

Integration of Tributoxy(octadec-9-en-1-olato)titanium into Stimuli-Responsive and Smart Materials

The integration of this compound into stimuli-responsive and smart materials represents a promising area of research. Smart materials are designed to respond to external stimuli such as temperature, light, pH, or electric fields, and the incorporation of this organotitanate can impart novel functionalities.

The long oleato chain of this compound can influence the material's response to its environment. For instance, in polymer composites, the oleato ligand can create a hydrophobic interface between the polymer matrix and inorganic fillers. This can lead to materials with tunable wettability, a key property for developing self-cleaning surfaces or materials with controlled adhesion.

Furthermore, the titanate's ability to modify the surface of fillers can be exploited to create materials with tailored electrical or thermal properties. For example, the dispersion of conductive fillers can be enhanced, potentially leading to the development of "smart" composites with Positive Temperature Coefficient (PTC) effects, where the material's electrical resistance increases sharply at a specific temperature. researchgate.net While research on this specific application for this compound is still emerging, the principle has been demonstrated with other titanate coupling agents. researchgate.net

Future research is expected to focus on leveraging the unique structure of this compound to design and fabricate a new generation of smart materials with applications in sensors, actuators, and controlled-release systems. The interaction of the long organic chain with various polymer matrices and nanoparticles will be a key area of investigation. researchgate.netresearchgate.net

Exploration of Novel Catalytic Transformations and Enantioselective Processes

The catalytic potential of this compound extends beyond its traditional role as a coupling agent. The titanium center can act as a Lewis acid, catalyzing a variety of organic transformations.

One area of significant interest is the exploration of its catalytic activity in transesterification reactions. yg-1.com This could be valuable in polymer chemistry for modifying the structure and properties of polyesters or for the synthesis of specialty esters. The presence of both butoxy and oleato ligands could offer unique selectivity in these reactions.

While this compound itself is not chiral, its potential use in enantioselective processes is a frontier for future research. The development of chiral titanium complexes for asymmetric catalysis is a well-established field. capes.gov.brumich.eduresearchgate.netnih.govnih.gov Future work could explore the modification of the ligands of this organotitanate, for instance, by replacing the butoxy or oleato groups with chiral ligands, to create novel catalysts for the synthesis of enantiomerically pure compounds. This could open up applications in the pharmaceutical and fine chemical industries.

The "metallocene-like" repolymerization catalysis reported for some neoalkoxy titanates also suggests a potential avenue for research. researchgate.net Investigating whether this compound can exhibit similar catalytic activity in polymer processing could lead to innovative methods for creating polymer blends and composites with enhanced properties. researchgate.net

Synergistic Effects with Other Additives and Complex Multi-Component Systems

This compound is inherently designed to function in complex multi-component systems, primarily as a coupling agent that enhances the interaction between dissimilar materials. yg-1.comtcchem.com.cnborica.com Its primary synergistic effect is observed in filled polymer composites, where it improves the dispersion of inorganic fillers (like calcium carbonate, silica (B1680970), or metal oxides) within a polymer matrix (such as polypropylene, polyethylene (B3416737), or PVC). borica.comscispace.com

This improved dispersion, facilitated by the formation of a monomolecular layer on the filler surface, leads to a range of enhanced material properties as detailed in the table below. yg-1.comtcchem.com.cn

Property EnhancedMechanism of ActionResulting Benefit in Multi-Component Systems
Mechanical Strength Improved stress transfer from the polymer matrix to the filler.Increased tensile strength, impact strength, and modulus of the composite material. scispace.com
Processability Reduction in the viscosity of the polymer melt during processing.Faster processing times, lower energy consumption, and improved mold filling. researchgate.net
Filler Loading Enhanced compatibility between the hydrophilic filler and the hydrophobic polymer.Allows for higher filler content without compromising mechanical properties, potentially reducing costs.
Hydrolytic Stability Creates a water-resistant interface between the filler and the polymer.Improved performance and durability of the composite in humid environments. researchgate.net

Future research in this area will likely focus on understanding and optimizing these synergistic effects in increasingly complex systems. This includes the interaction of this compound with other additives such as plasticizers, flame retardants, and UV stabilizers to create multifunctional materials with tailored performance profiles.

Advanced In-Situ Characterization Techniques for Real-Time Mechanistic Studies

Understanding the mechanisms by which this compound functions at the molecular level is crucial for optimizing its performance and developing new applications. Advanced in-situ characterization techniques that allow for real-time monitoring of chemical and physical changes are becoming indispensable tools in this endeavor.

Fourier-Transform Infrared (FTIR) Spectroscopy can be used to study the chemical interactions between the titanate and the surfaces of fillers in real-time. researchgate.net By monitoring changes in the vibrational frequencies of the Ti-O bonds and the organic ligands, researchers can gain insights into the formation of the coupling agent layer and its interaction with the polymer matrix during compounding. researchgate.net

Dielectric Spectroscopy is another powerful technique for monitoring the dispersion of fillers in a polymer matrix during extrusion. nist.gov Changes in the dielectric properties of the composite can be correlated with the degree of filler dispersion and the effectiveness of the coupling agent. nist.gov

Real-time Polymer Monitoring Systems , such as those based on continuous extraction and analysis of the polymer melt, can provide data on viscosity, molecular weight, and monomer conversion during polymerization. americanlaboratory.compcimag.comfluenceanalytics.com These systems could be adapted to study the catalytic effects of this compound on polymerization and transesterification reactions in real-time.

Future research will likely involve the combination of multiple in-situ techniques to obtain a more comprehensive understanding of the dynamic processes occurring in the presence of this organotitanate.

Research into Sustainable Production and Application Cycles for Organotitanium Compounds

The development of sustainable production and application cycles for organotitanium compounds like this compound is a critical aspect of green chemistry and engineering.

Research into sustainable production methods focuses on several key areas:

Renewable Feedstocks: Exploring the use of bio-based sources for the butoxy and oleato ligands. Oleic acid, the precursor to the oleato ligand, is readily available from vegetable oils.

Waste Minimization: Designing synthetic routes that minimize the generation of byproducts and allow for the recycling of solvents and catalysts.

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental impact of the entire lifecycle of this compound, from raw material extraction to end-of-life disposal or recycling. mdpi.commdpi.com An LCA would consider factors such as the energy and materials used in its production, the environmental impact of its use in polymer composites (e.g., by enabling the use of recycled polymers), and the recyclability of the final products. scielo.br

Future research will be directed towards developing a circular economy model for organotitanium compounds, where they are not only produced from sustainable resources but are also designed to be easily recovered and reused at the end of their service life.

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